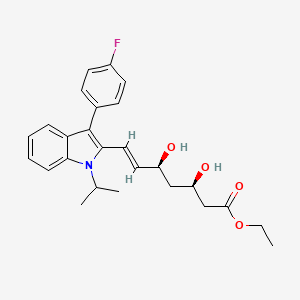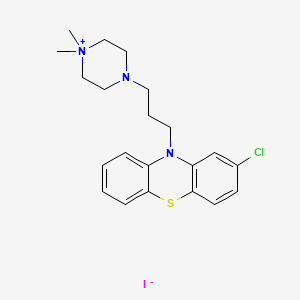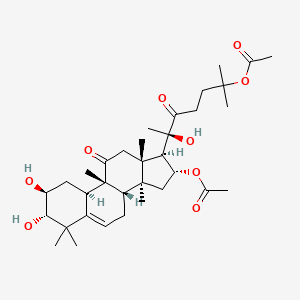
Hemslecin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hemslecin D is a triterpene derivative obtained from plants of the genus Hemsleya, specifically from Hemsleya lijiangensis . It belongs to the cucurbitane skeleton family, which is related to cucurbitacin F . This compound is known for its potential medicinal properties and is used in traditional Asian folk medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hemslecin D involves several steps, starting from the extraction of the compound from the plant Hemsleya lijiangensis . The process includes:
Extraction: The plant material is dried and powdered, followed by extraction using organic solvents such as ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer alternative methods for producing this compound in the future .
化学反応の分析
Types of Reactions
Hemslecin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Hemslecin D has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for synthesizing other triterpenoid derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and anticancer agent.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Hemslecin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: this compound can inhibit certain enzymes involved in inflammation and cancer progression.
Modulating signaling pathways: It affects signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
Hemslecin D is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Hemslecin A: Known for its antibacterial properties.
Hemslecin B: Also has antibacterial properties and is effective against infectious diseases.
Hemslecin C: Synthesized from Hemslecin A and has shown anticancer activity.
特性
分子式 |
C34H52O9 |
|---|---|
分子量 |
604.8 g/mol |
IUPAC名 |
[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxoheptan-2-yl]-2,3-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C34H52O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,21-24,27-28,37,40-41H,12-17H2,1-10H3/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1 |
InChIキー |
VDLDNIIIESJMEV-NBFJMLLASA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)C[C@@H]([C@H](C4(C)C)O)O)C |
正規SMILES |
CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


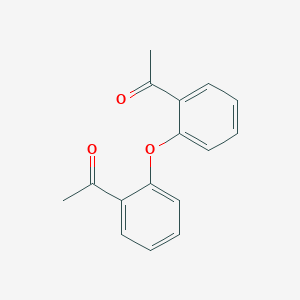


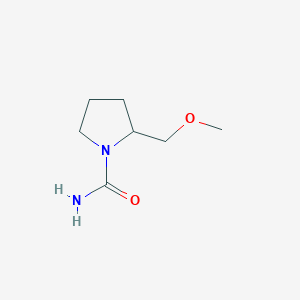


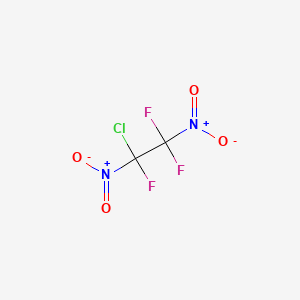
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)


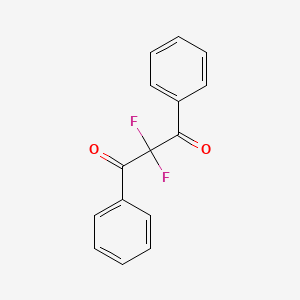
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
